molecular formula C11H13ClN2O2 B1419333 ethyl 1H-benzimidazol-2-ylacetate hydrochloride CAS No. 211103-78-5

ethyl 1H-benzimidazol-2-ylacetate hydrochloride

Cat. No. B1419333
M. Wt: 240.68 g/mol
InChI Key: SPAVMDSRPWNZGS-UHFFFAOYSA-N
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Description

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride, also known as ethyl benzimidazole, is a chemical compound with potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C11H12N2O2 .


Molecular Structure Analysis

The molecular formula of ethyl 1H-benzimidazol-2-ylacetate hydrochloride is C11H12N2O2 . The molecular weight of the base compound (without the hydrochloride) is 204.23 . When combined with hydrochloride, the molecular weight increases to 240.69 .


Physical And Chemical Properties Analysis

The molecular formula of ethyl 1H-benzimidazol-2-ylacetate hydrochloride is C11H12N2O2 . The molecular weight of the base compound (without the hydrochloride) is 204.23 . When combined with hydrochloride, the molecular weight increases to 240.69 .

Scientific Research Applications

  • Antimicrobial Activity Ethyl 1H-benzimidazol-2-ylacetate hydrochloride has been studied for its antimicrobial properties. Salahuddin et al. (2017) synthesized derivatives of 1H-benzimidazole, which demonstrated significant antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).

  • Structural Analysis in Crystallography The compound's crystal structure has been analyzed to understand its molecular interactions. Zaderenko et al. (1997) studied the crystal structure of diethyl 2-benzimidazol-1-ylsuccinate, a related compound, forming molecular complexes with picric acid, revealing insights into hydrogen bonding and molecular arrangement (Zaderenko et al., 1997).

  • Antibacterial Properties Ethyl 1H-benzimidazol-2-ylacetate hydrochloride derivatives have also been synthesized with a focus on antibacterial activities. Zhang et al. (2015) created novel ethyl 2-(alkoxyimino)-2-[1-(4-morpholinocarbonylmethyl)-1H-benzimidazol-2-yl]acetates, showing excellent bioactivity against Staphylococcus aureus (Zhang et al., 2015).

  • Anticancer Screening Research into anticancer properties of ethyl 1H-benzimidazol-2-ylacetate hydrochloride derivatives has been conducted. Varshney et al. (2015) synthesized a series of compounds from the ethyl (2-methyl-1H-benzimidazol-1-yl) acetate and tested them for cytotoxic activity against various cancer cell lines (Varshney et al., 2015).

  • Corrosion Inhibition The compound's derivatives have been studied for their role in corrosion inhibition. Ammal et al. (2018) explored the anticorrosion characteristics of various benzimidazole derivatives, including ethyl 1H-benzimidazol-2-ylacetate hydrochloride, for mild steel in hydrochloric acid, demonstrating their effectiveness as corrosion inhibitors (Ammal et al., 2018).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10;/h3-6H,2,7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAVMDSRPWNZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-benzimidazol-2-ylacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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